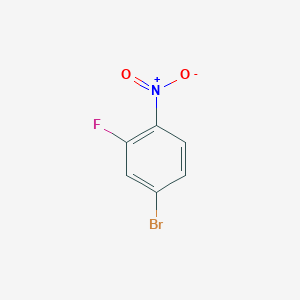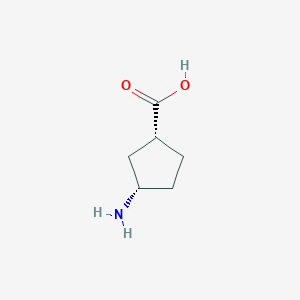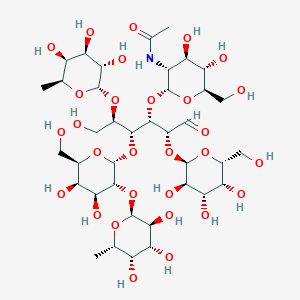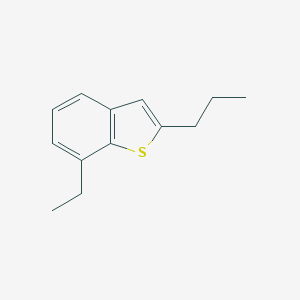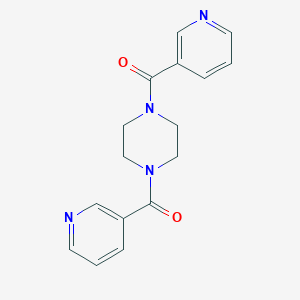
氨酰卡因盐酸盐
描述
科学研究应用
阿米莱因盐酸盐因其在各个领域的应用而得到广泛研究:
作用机制
生化分析
Biochemical Properties
Amylocaine hydrochloride works by blocking nerve impulses in a specific area of the body, thereby numbing the region and reducing sensations of pain . It is primarily used for its anesthetic properties, often in dentistry and minor surgical procedures . The hydrochloride salt form of amylocaine enhances its solubility in water, which improves its stability and effectiveness as an injectable anesthetic solution .
Cellular Effects
Amylocaine hydrochloride, like other local anesthetics, binds and blocks voltage-gated sodium channels located in the excitable membranes of various sensory receptors . Once blocked, the influx of sodium across the channels and membrane is inhibited , which prevents the generation and conduction of nerve impulses, leading to a numbing effect in the region of administration .
Molecular Mechanism
The molecular mechanism of action of Amylocaine hydrochloride involves binding and blockade of voltage-gated sodium channels located in the excitable membranes of various sensory receptors . Once these channels are blocked, the influx of sodium across the channels and membrane is inhibited , preventing the generation and conduction of nerve impulses .
准备方法
合成路线和反应条件
阿米莱因盐酸盐是通过将 1-(二甲氨基)-2-甲基丁烷-2-醇与苯甲酸酯化,然后加入盐酸生成盐酸盐而合成的 . 反应条件通常包括在合适的溶剂(如乙醇或甲醇)中回流反应物。
工业生产方法
在工业环境中,阿米莱因盐酸盐的生产涉及大规模的酯化过程,然后进行结晶和纯化步骤以获得纯盐酸盐。 使用自动化反应器和连续流系统可以提高生产过程的效率和产量。
化学反应分析
反应类型
阿米莱因盐酸盐会发生几种类型的化学反应,包括:
常用试剂和条件
水解: 常用试剂包括盐酸或氢氧化钠,反应通常在高温下进行。
氧化: 过氧化氢或过酸等试剂在受控条件下使用,以实现选择性氧化。
取代: 各种亲核试剂,如胺或硫醇,可以在取代反应中使用,通常在合适的催化剂存在下。
形成的主要产物
水解: 主要产物是 1-(二甲氨基)-2-甲基丁烷-2-醇和苯甲酸。
氧化: 主要产物是阿米莱因盐酸盐的 N-氧化衍生物。
取代: 主要产物取决于所使用的亲核试剂,导致阿米莱因盐酸盐的各种取代衍生物。
相似化合物的比较
阿米莱因盐酸盐与其他局部麻醉剂(如利多卡因、布比卡因和普鲁卡因)进行比较 . 虽然所有这些化合物都具有共同的作用机制,但阿米莱因盐酸盐在作为第一个合成的非成瘾性局部麻醉剂的历史意义上是独一无二的 .
类似化合物
利多卡因: 一种广泛使用的局部麻醉剂,起效快,作用时间中等。
布比卡因: 以其作用时间长而闻名,使其适用于长时间的手术。
普鲁卡因: 与利多卡因类似,但作用时间略长,毒性更低。
属性
IUPAC Name |
[1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12;/h6-10H,5,11H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAXNWFCHTZUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
644-26-8 (Parent) | |
| Record name | Amylocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045320 | |
| Record name | Amylocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-59-2 | |
| Record name | Amyleine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amylocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amylocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-benzoyloxy-2-methylbutyl)dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMYLOCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224EF0K14Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does amylocaine hydrochloride function as a local anesthetic?
A: Amylocaine hydrochloride, like other local anesthetics, primarily acts by blocking voltage-gated sodium channels in nerve cells [, ]. This prevents the transmission of pain signals along nerve fibers to the brain. The exact mechanism involves binding to specific sites on these channels, effectively inhibiting the influx of sodium ions required for nerve impulse propagation.
Q2: Has any research explored the degradation of amylocaine hydrochloride?
A: Yes, a study investigated the oxidation of amylocaine hydrochloride by chloramine-B in an acidic environment . This research focused on understanding the kinetics and mechanism of this reaction. The findings contribute valuable information about the stability of the compound under specific conditions, which is crucial for its formulation and storage.
Q3: Are there specific analytical techniques used to quantify amylocaine hydrochloride?
A: Absolutely. Researchers have developed and validated several methods to quantify amylocaine hydrochloride in various forms, including bulk and dosage forms . These methods include:
- Derivative Ratio Spectrophotometry: This technique allows for the determination of amylocaine hydrochloride even in the presence of degradation products and other additives .
- Spectro-densitometry: This method enables the separation of amylocaine hydrochloride from its degradation products and other compounds before quantification .
- High-Performance Liquid Chromatography (HPLC): This versatile technique provides a robust way to separate and quantify amylocaine hydrochloride in complex mixtures .
Q4: Have there been any reported adverse effects associated with amylocaine hydrochloride use?
A: While generally considered safe for its intended use, some cases of adverse reactions have been reported. For instance, a study documented ocular complications in patients who used a topical preparation containing amylocaine hydrochloride along with methylene blue and naphazoline . Furthermore, historical data highlights cases of nervous system complications following the use of amylocaine hydrochloride for spinal anesthesia . These reports underscore the importance of careful administration and monitoring for potential adverse events.
Q5: Are there any known allergies or sensitivities related to amylocaine hydrochloride?
A: Research has identified individuals exhibiting allergic reactions to various local anesthetics, including amylocaine hydrochloride . This emphasizes the need for thorough medical history assessments before administering the drug to rule out potential hypersensitivity.
Q6: What is the significance of studying the chemical kinetics of amylocaine hydrochloride degradation?
A: Understanding the kinetics of how amylocaine hydrochloride breaks down, particularly its oxidation by substances like chloramine-B, is vital for several reasons . It allows researchers to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


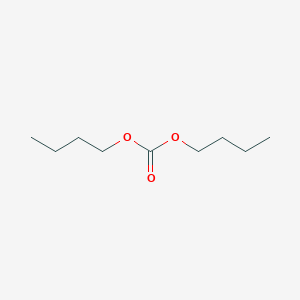
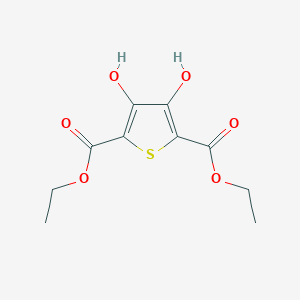
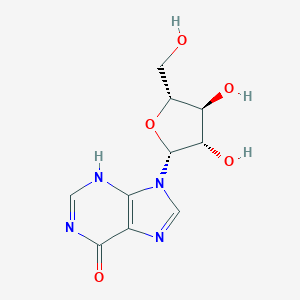

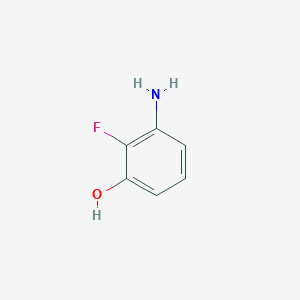
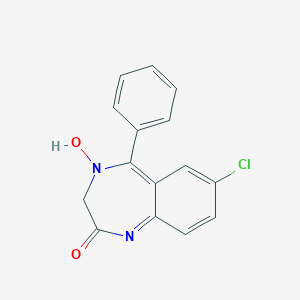
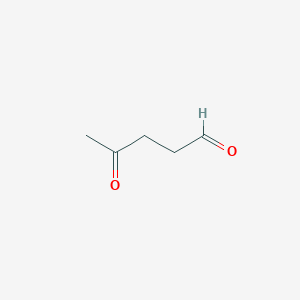

![Phosphine, tris[p-(trimethylsilyl)phenyl]-](/img/structure/B105771.png)
